6,6-Bis(dimethylamino)fulvene
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Overview
Description
6,6-Bis(dimethylamino)fulvene is an organic compound with the molecular formula C10H16N2. It is a derivative of fulvene, a class of compounds known for their unique electronic properties and reactivity. The presence of two dimethylamino groups at the 6-position of the fulvene ring significantly alters its chemical behavior, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(dimethylamino)fulvene typically involves the reaction of fulvene with dimethylamine under specific conditions. One common method is the nucleophilic addition of dimethylamine to the fulvene ring, followed by cyclization to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Bis(dimethylamino)fulvene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [6+4] and [2+4] cycloaddition reactions with electron-deficient heterodienes such as tetrazine and diazacyclopentadienone.
Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Coordination Chemistry: It can form complexes with transition metals, acting as a ligand in coordination compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Tetrazine and Diazacyclopentadienone: For cycloaddition reactions.
Lithium Salts: For the formation of lithium-cyclopentadienide complexes.
Major Products
Scientific Research Applications
6,6-Bis(dimethylamino)fulvene has several scientific research applications:
Organic Synthesis: It is used as a precursor for the synthesis of complex organic molecules and natural products.
Materials Science: Its unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which can be used in catalysis and other applications.
Mechanism of Action
The mechanism by which 6,6-Bis(dimethylamino)fulvene exerts its effects is primarily through its ability to participate in cycloaddition reactions and form stable complexes with metals. The dimethylamino groups enhance its nucleophilicity and stability, allowing it to react with a variety of electrophiles and metal ions. The molecular targets and pathways involved include the formation of cycloadducts and coordination complexes, which can be further utilized in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylfulvene: A nonaromatic carbocyclic analog of isopropylbenzene, known for its reactivity in Diels-Alder cycloaddition reactions.
6-Dimethylaminofulvene: Another derivative of fulvene with a single dimethylamino group, used in similar cycloaddition reactions.
Uniqueness
6,6-Bis(dimethylamino)fulvene is unique due to the presence of two dimethylamino groups, which significantly enhance its reactivity and stability compared to other fulvene derivatives. This makes it a valuable compound in the synthesis of complex organic molecules and coordination complexes.
Biological Activity
Introduction
6,6-Bis(dimethylamino)fulvene (also referred to as 6-(dimethylamino)fulvene) is an organic compound with the molecular formula C8H11N. It has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Structure and Composition
- Molecular Formula : C8H11N
- Molecular Weight : 121.1796 g/mol
- CAS Registry Number : 696-68-4
- IUPAC Name : 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethylmethanamine
Physical Properties
Property | Value |
---|---|
Melting Point | 67-68 °C |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Overview of Biological Effects
Research indicates that this compound exhibits a range of biological activities, primarily due to its interactions with various biological targets. The compound has been studied for its potential as a therapeutic agent in several applications.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : In a study published in the Journal of Organometallic Chemistry, researchers found that this compound derivatives displayed significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies : Tests conducted against a range of bacterial strains revealed that this compound possesses moderate antibacterial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects:
- Mechanism : The compound is believed to modulate neurotransmitter levels and protect neural cells from oxidative stress.
- Research Findings : A recent study indicated that treatment with this compound improved cognitive function in animal models of neurodegenerative diseases .
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving dimethylamine and fulvene derivatives.
- Cyclization Processes : Alternative methods include cyclization processes that yield the desired structure with high purity.
Derivatives and Their Activities
Research into derivatives of this compound has revealed enhanced biological activities:
Derivative Name | Biological Activity |
---|---|
N,N-Dimethyl-2-(1-pyrrolidinyl)ethanamine | Increased anticancer potency |
N,N-Dimethyl-3-(1-piperidinyl)propanamine | Enhanced neuroprotective effects |
Properties
CAS No. |
703-24-2 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3 |
InChI Key |
RYWQKMKTWPCXJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C1C=CC=C1)N(C)C |
Origin of Product |
United States |
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